1000-Fold Increase in In Vivo Excitotoxic Potency vs. L-trans-2,3-PDC
Introduction of a methyl group to the 5-position of the pyrrolidine ring of L-trans-2,3-pyrrolidine-dicarboxylate (L-trans-2,3-PDC) increases its in vivo excitotoxic potency 1000-fold. The methylated analog induces comparable neuronal damage at a 1000-fold lower dose [1].
| Evidence Dimension | In vivo excitotoxic potency (dose required for comparable neuronal damage) |
|---|---|
| Target Compound Data | 0.1 nmol (injected into rat dorsal hippocampus) |
| Comparator Or Baseline | L-trans-2,3-PDC (Parent compound): 100 nmol |
| Quantified Difference | 1000-fold increase in potency for the methylated analog |
| Conditions | 1 µL injection in rat dorsal hippocampus; damage assessed in CA1 and CA4 subfields |
Why This Matters
This order-of-magnitude difference in in vivo potency dictates the effective concentration range for experimental models and precludes simple substitution of the parent compound.
- [1] Willis, C. L., et al. (1997). Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity. Toxicology and Applied Pharmacology, 144(1), 45-55. View Source
